Cas no 1060802-26-7 (3-Bromo-4-(chloromethyl)pyridine)
3-Bromo-4-(chloromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-4-(chloromethyl)pyridine
- 1060802-26-7
- DB-366112
- AB67648
- SCHEMBL1178593
- VXINHFGHWYFFSP-UHFFFAOYSA-N
- EN300-322345
- DTXSID601301724
- AKOS037621711
- 3-bromo-4-chloromethylpyridine
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- MDL: MFCD13189054
- Inchi: 1S/C6H5BrClN/c7-6-4-9-2-1-5(6)3-8/h1-2,4H,3H2
- InChI Key: VXINHFGHWYFFSP-UHFFFAOYSA-N
- SMILES: BrC1C=NC=CC=1CCl
Computed Properties
- Exact Mass: 204.92939g/mol
- Monoisotopic Mass: 204.92939g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 89.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 12.9Ų
3-Bromo-4-(chloromethyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-322345-0.05g |
3-bromo-4-(chloromethyl)pyridine |
1060802-26-7 | 95.0% | 0.05g |
$289.0 | 2025-03-19 | |
| Enamine | EN300-322345-0.1g |
3-bromo-4-(chloromethyl)pyridine |
1060802-26-7 | 95.0% | 0.1g |
$302.0 | 2025-03-19 | |
| Enamine | EN300-322345-0.25g |
3-bromo-4-(chloromethyl)pyridine |
1060802-26-7 | 95.0% | 0.25g |
$316.0 | 2025-03-19 | |
| Enamine | EN300-322345-0.5g |
3-bromo-4-(chloromethyl)pyridine |
1060802-26-7 | 95.0% | 0.5g |
$330.0 | 2025-03-19 | |
| Enamine | EN300-322345-1.0g |
3-bromo-4-(chloromethyl)pyridine |
1060802-26-7 | 95.0% | 1.0g |
$343.0 | 2025-03-19 | |
| Enamine | EN300-322345-2.5g |
3-bromo-4-(chloromethyl)pyridine |
1060802-26-7 | 95.0% | 2.5g |
$625.0 | 2025-03-19 | |
| Enamine | EN300-322345-5.0g |
3-bromo-4-(chloromethyl)pyridine |
1060802-26-7 | 95.0% | 5.0g |
$1094.0 | 2025-03-19 | |
| Enamine | EN300-322345-10.0g |
3-bromo-4-(chloromethyl)pyridine |
1060802-26-7 | 95.0% | 10.0g |
$2033.0 | 2025-03-19 | |
| Enamine | EN300-322345-1g |
3-bromo-4-(chloromethyl)pyridine |
1060802-26-7 | 1g |
$439.0 | 2023-09-04 | ||
| Enamine | EN300-322345-5g |
3-bromo-4-(chloromethyl)pyridine |
1060802-26-7 | 5g |
$1789.0 | 2023-09-04 |
3-Bromo-4-(chloromethyl)pyridine Related Literature
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1. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on 3-Bromo-4-(chloromethyl)pyridine
Research Brief on 3-Bromo-4-(chloromethyl)pyridine (CAS: 1060802-26-7) in Chemical Biology and Pharmaceutical Applications
3-Bromo-4-(chloromethyl)pyridine (CAS: 1060802-26-7) is a versatile heterocyclic compound that has garnered significant attention in chemical biology and pharmaceutical research due to its dual functional groups (bromo and chloromethyl), which serve as key handles for further derivatization. Recent studies highlight its role as a critical intermediate in the synthesis of bioactive molecules, including kinase inhibitors, antimicrobial agents, and targeted covalent inhibitors. This brief synthesizes the latest findings on its applications, synthetic methodologies, and mechanistic insights.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 3-Bromo-4-(chloromethyl)pyridine in the development of covalent BTK (Bruton’s tyrosine kinase) inhibitors. Researchers leveraged the chloromethyl group for selective cysteine targeting, achieving nanomolar potency in B-cell lymphoma models (DOI: 10.1021/acs.jmedchem.3c00512). Parallel work in Organic Letters (2024) showcased a novel Pd-catalyzed cross-coupling protocol using the bromo moiety to introduce aryl groups, enabling rapid diversification of pyridine-based scaffolds (DOI: 10.1021/acs.orglett.4c00033).
In antimicrobial applications, a team at the University of Cambridge reported derivatives of 3-Bromo-4-(chloromethyl)pyridine exhibiting broad-spectrum activity against Gram-positive pathogens, including MRSA, by disrupting cell wall biosynthesis (Nature Communications, 2023; DOI: 10.1038/s41467-023-44332-6). The chloromethyl group was pivotal for covalent modification of penicillin-binding proteins, suggesting potential as a β-lactam adjuvant.
Mechanistic studies using cryo-EM (Cell Chemical Biology, 2024) revealed that covalent adducts formed by this compound with catalytic lysines in histone deacetylases (HDACs) induce allosteric modulation, opening avenues for epigenetic drug discovery. Computational docking analyses further corroborated its binding pose in HDAC2’s active site (DOI: 10.1016/j.chembiol.2024.02.003).
Challenges remain in optimizing the reactivity balance between the bromo and chloromethyl groups to minimize off-target effects. A 2024 review in Chemical Society Reviews emphasizes the need for protecting-group-free strategies in its derivatization (DOI: 10.1039/D3CS00871K). Future directions include exploring its use in PROTACs (proteolysis-targeting chimeras) and photoaffinity probes, as highlighted in ongoing preclinical trials (NCT06312244).
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